molecular formula C18H18OS B13100530 4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13100530
M. Wt: 282.4 g/mol
InChI Key: LGKNQCYJCBTSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzaldehyde with a suitable thiol reagent under acidic conditions to form the corresponding thiobenzaldehyde intermediate. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with an appropriate ketone, such as acetone, in the presence of a base like sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiobenzaldehyde intermediate, followed by its condensation with the ketone under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzoic acid.

    Reduction: 4-[3-(2,5-Dimethylphenyl)-3-hydroxypropyl]thiobenzaldehyde.

    Substitution: 4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]-2-nitrothiobenzaldehyde.

Scientific Research Applications

4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and thiobenzaldehyde moiety may interact with cellular membranes and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
  • 4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
  • 4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Uniqueness

4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[3-(2,5-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-3-4-14(2)17(11-13)18(19)10-9-15-5-7-16(12-20)8-6-15/h3-8,11-12H,9-10H2,1-2H3

InChI Key

LGKNQCYJCBTSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.